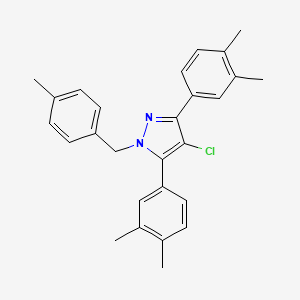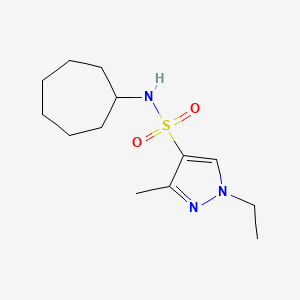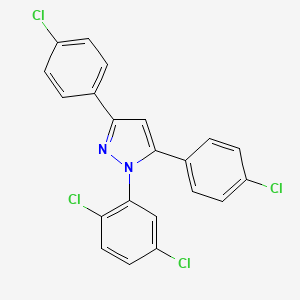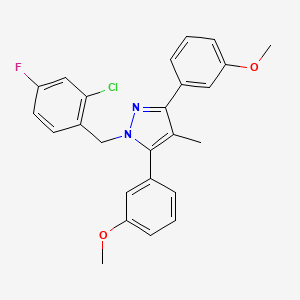
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole is a complex organic compound with a unique structure. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The compound’s systematic name reflects its substituents and arrangement of atoms.
Preparation Methods
Synthetic Routes:
-
Synthesis via Cyclization:
- One common synthetic route involves cyclization of appropriate precursors. For example, the reaction of 4-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine in the presence of a base (such as sodium hydroxide) leads to the formation of the pyrazole ring.
- The subsequent alkylation of the resulting pyrazole with 4-methylbenzyl chloride yields the target compound.
-
Industrial Production:
- Industrial-scale production typically employs more efficient methods. These may involve multistep processes, catalysis, and optimization for yield and purity.
- Detailed industrial procedures are proprietary, but they likely follow similar principles as the laboratory synthesis.
Chemical Reactions Analysis
4-Chloro-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole can undergo various reactions:
Substitution Reactions: The chloro group can be substituted by other nucleophiles (e.g., amines, alkoxides).
Oxidation and Reduction: The aromatic rings can participate in redox reactions.
Condensation Reactions: The compound may react with carbonyl compounds to form imines or enamines.
Common reagents include bases (for cyclization), Lewis acids (for electrophilic substitution), and oxidizing/reducing agents.
Major products depend on reaction conditions and substituents. For example, substitution at the chloro position leads to diverse derivatives.
Scientific Research Applications
4-Chloro-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Pesticide Development: Pyrazoles often serve as building blocks for agrochemicals.
Material Science: The compound’s properties may be harnessed for materials like liquid crystals or polymers.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It could interact with enzymes, receptors, or cellular pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
While there are related pyrazoles, this compound’s specific combination of substituents makes it distinct. Similar compounds include other pyrazoles with varying functional groups.
Properties
Molecular Formula |
C27H27ClN2 |
|---|---|
Molecular Weight |
415.0 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H27ClN2/c1-17-6-10-22(11-7-17)16-30-27(24-13-9-19(3)21(5)15-24)25(28)26(29-30)23-12-8-18(2)20(4)14-23/h6-15H,16H2,1-5H3 |
InChI Key |
YWTBLLBNDIRHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)Cl)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B10934187.png)
![9-Ethyl-8-methyl-2-{1-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10934188.png)
![6-(4-methoxyphenyl)-3-methyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934198.png)
![N-cyclohexyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934206.png)

![N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934223.png)


![N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10934243.png)
![methyl 3-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10934251.png)
![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10934259.png)
![2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10934260.png)

![1-benzyl-N-[4-(cyanomethyl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934266.png)
